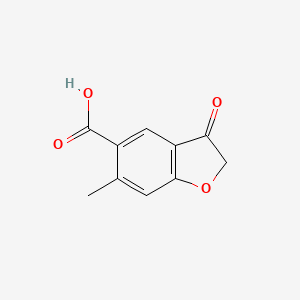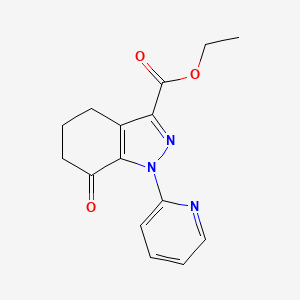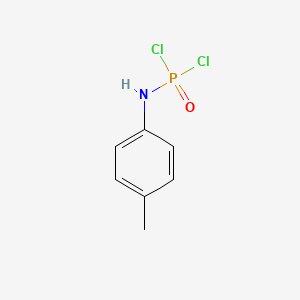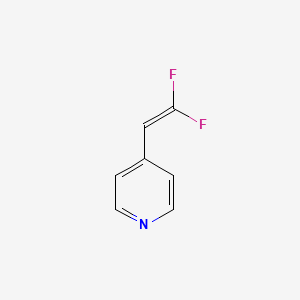
S-(3-Methylbenzyl) O-hydrogen sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Methylbenzyl) O-hydrogen sulfurothioate is an organic compound that belongs to the class of sulfurothioates It is characterized by the presence of a sulfurothioate group attached to a 3-methylbenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 3-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiosulfate ion attacks the benzyl chloride, resulting in the formation of the desired sulfurothioate compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
S-(3-Methylbenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
S-(3-Methylbenzyl) O-hydrogen sulfurothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of S-(3-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-Methylbenzyl) sulfurothioate
- S-(2-Methylbenzyl) sulfurothioate
- S-(3-Methylphenyl) sulfurothioate
Uniqueness
S-(3-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10O3S2 |
|---|---|
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
1-methyl-3-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2/c1-7-3-2-4-8(5-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Clave InChI |
FVZVWIHLDWPDQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)




![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)



![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)




